3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carbaldehyde
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Overview
Description
3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, which is known for its diverse biological and chemical properties. The presence of the bromophenyl group and the carboxaldehyde functional group makes this compound particularly interesting for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzohydrazide with glyoxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems can also help in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxaldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: The major product is 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: The major product is 3-(4-bromophenyl)-1,2,4-oxadiazole-5-methanol.
Scientific Research Applications
3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. It may also interfere with cellular signaling pathways, leading to the modulation of biological processes such as cell proliferation and apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole
- 4-(4-Bromophenyl)-thiazol-2-amine
Uniqueness
3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity The presence of the oxadiazole ring enhances its stability and makes it a versatile intermediate for the synthesis of various derivatives
Properties
Molecular Formula |
C9H5BrN2O2 |
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Molecular Weight |
253.05 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-3-1-6(2-4-7)9-11-8(5-13)14-12-9/h1-5H |
InChI Key |
BGZMTNNALASVRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C=O)Br |
Origin of Product |
United States |
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